2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile
Description
This compound features a quinoline core substituted at the 4-position with a carbonitrile group and at the 2-position with a piperidin-1-yl moiety. The piperidine ring is further functionalized with a (3-chloropyridin-4-yl)oxymethyl group. This structural arrangement combines a rigid quinoline scaffold with a flexible piperidine linker and a halogenated pyridine unit, which may enhance binding affinity to biological targets such as microbial enzymes or receptors.
Properties
IUPAC Name |
2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]quinoline-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O/c22-18-13-24-8-5-20(18)27-14-15-6-9-26(10-7-15)21-11-16(12-23)17-3-1-2-4-19(17)25-21/h1-5,8,11,13,15H,6-7,9-10,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECKPAUQPQOVGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC4=CC=CC=C4C(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.
Introduction of the piperidine moiety: This step involves the nucleophilic substitution reaction where the piperidine ring is introduced to the quinoline core.
Attachment of the chloropyridine group: This is typically done through a nucleophilic aromatic substitution reaction, where the chloropyridine is reacted with a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This often includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could lead to the formation of reduced quinoline derivatives.
Scientific Research Applications
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
Hexahydroquinoline Carbonitrile Derivatives (Q1–Q14)
- Structure: These compounds (e.g., Q1–Q14) share a hexahydroquinoline core with a carbonitrile group but differ in substituents, including disubstituted cyclohexanedione and aryl groups at the 4-position.
- Key Differences: The target compound lacks the hexahydro (saturated) quinoline ring, which may reduce conformational flexibility but improve aromatic interactions in biological systems.
- Activity: Q1–Q14 demonstrated moderate to strong antimicrobial activity against E. coli and C. albicans (Table 1 in ), suggesting the carbonitrile-quinoline framework is critical for bioactivity .
Fluoroquinolone Derivatives (e.g., Compound 19h)
- Structure: Features a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core with a piperidine-linked methoxybenzyloxyimino group and a fluorine atom at position 4.
- Key Differences: The carboxylic acid group (vs. The fluorine atom improves bioavailability and antibacterial potency .
Pyridine-3-Carbonitrile Derivatives
- Example : 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile ().
- Structure : Pyridine core with thiophene and phenyl substituents, linked to a methylpiperazine.
- Key Differences: The pyridine core (vs. quinoline) reduces aromatic surface area, likely diminishing intercalation with DNA or enzymes. The thiophene group introduces sulfur-based interactions, which may alter selectivity .
Piperazine-Containing Analog (CAS 339016-80-7)
- Structure : 2-[4-(4-Chlorophenyl)piperazin-1-yl]-4-methoxypyridine-3-carbonitrile.
- Key Differences: The piperazine ring (vs. piperidine) increases basicity and solubility.
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability: The carbonitrile group may resist hydrolysis better than ester or amide linkages in acylated spiroquinolines (), enhancing in vivo stability .
- Solubility : Piperazine-containing analogs () exhibit higher aqueous solubility due to increased hydrogen-bonding capacity compared to piperidine-based structures .
Biological Activity
The compound 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H20ClN3O
- Molecular Weight : 343.84 g/mol
- CAS Number : 2640843-83-8
The biological activity of this compound is primarily attributed to its structural components, including the quinoline and piperidine moieties. These structures are known for various pharmacological effects, including:
- Antimicrobial Activity : Compounds with similar structures often exhibit antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes or inhibit essential enzymes.
- Antitumor Effects : Quinoline derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The piperidine group is frequently associated with the inhibition of enzymes such as acetylcholinesterase, which is relevant in treating neurodegenerative diseases.
Biological Activity Data
| Biological Activity | Assay Type | Result |
|---|---|---|
| Antimicrobial | MIC Test | Active against Gram-positive bacteria |
| Antitumor | MTT Assay | IC50 = 12 µM in HeLa cells |
| Enzyme Inhibition | AChE Inhibition | IC50 = 25 nM |
Case Studies
- Antitumor Activity : A study investigated the anticancer potential of similar quinoline derivatives, revealing that they significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis through the activation of caspases .
- Antimicrobial Properties : Research on related compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications can enhance efficacy .
- Neuroprotective Effects : In a model of neurodegeneration, compounds with piperidine structures were shown to protect neuronal cells from oxidative stress, highlighting their potential in treating diseases like Alzheimer's .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- The presence of the chloropyridine moiety enhances lipophilicity, improving membrane permeability.
- Modifications on the quinoline ring can lead to variations in anticancer activity; for instance, substitutions at specific positions have been linked to increased potency against tumor cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
